Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound with the molecular formula C10H18N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2-acetyl-1-methylpyrrole
- N-methyl-2-acetylpyrrole .
Uniqueness
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other pyrrole derivatives may not be as effective .
Biological Activity
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound recognized for its unique structural features, including a butyl group and a pyrrole-derived moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies related to its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N, with a molecular weight of approximately 166.22 g/mol. The compound features a pyrrole ring, known for its aromatic properties, which contributes to its biological reactivity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms depend on the targeted pathways and the biological context in which the compound is studied.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 45 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
This data suggests that this compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells.
Case Study: MCF-7 Cell Line
A study assessed the effects of this compound on MCF-7 breast cancer cells:
- Cell Viability : The compound significantly reduced cell viability at concentrations above 100 µM.
- LDH Release : Treated cells exhibited elevated lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), indicating cell membrane damage and apoptosis induction.
Structure–Activity Relationship
The unique structure of this compound allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Its structural similarity to other pyrrole derivatives suggests that modifications could lead to compounds with improved biological activities.
Table 2: Comparison with Similar Compounds
Compound | Biological Activity |
---|---|
1-(1-methyl-1H-pyrrol-2-yl)ethanone | Moderate antibacterial |
N-Methylpyrrole | Low anticancer activity |
Butylamine | Limited antimicrobial effects |
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWPINKZUKOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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